molecular formula C7H8ClN B1584554 2-(Chloromethyl)-6-methylpyridine CAS No. 3099-29-4

2-(Chloromethyl)-6-methylpyridine

Cat. No.: B1584554
CAS No.: 3099-29-4
M. Wt: 141.6 g/mol
InChI Key: PFQYGHGKTNHYRQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methylpyridine (CAS: 3099-30-7) is a halogenated pyridine derivative featuring a chloromethyl (–CH2Cl) group at the 2-position and a methyl (–CH3) group at the 6-position of the pyridine ring. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of ligands for transition metal catalysts and pharmaceuticals.

Synthesis:
The compound is synthesized via a three-step process:

Friedel-Crafts acylation of 2-methylpyridine to yield 2-methyl-6-acetylpyridine.

Reduction of the acetyl group to a hydroxymethyl (–CH2OH) group.

Chlorination using agents like thionyl chloride (SOCl2) to replace the hydroxyl group with chlorine .
This method offers high yield (>90%) and scalability, making it suitable for industrial production .

Properties

IUPAC Name

2-(chloromethyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQYGHGKTNHYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275746
Record name 2-(chloromethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3099-29-4
Record name 2-(Chloromethyl)-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3099-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)-6-methylpyridine can be synthesized through several methods. One common method involves the chloromethylation of 6-methylpyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions are usually acidic, and the process involves the formation of a chloromethyl cation, which then reacts with the 6-methylpyridine to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions typically occur under basic conditions and may require elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Addition: Electrophilic addition reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield 2-(Aminomethyl)-6-methylpyridine, while oxidation may produce pyridine derivatives with additional functional groups.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methylpyridine in chemical reactions involves the formation of reactive intermediates such as the chloromethyl cation. This cation can then react with nucleophiles or electrophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 2-(Chloromethyl)-6-methylpyridine are influenced by its substituents. Below is a comparison with analogous compounds:

Compound Molecular Formula Substituents Key Properties
This compound C7H8ClN 2-CH2Cl, 6-CH3 High reactivity in nucleophilic substitutions
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) C6H3Cl4N 2-Cl, 6-CCl3 Agricultural nitrification inhibitor
6-Chloromethyl-2-cyanopyridine C7H5ClN2 2-CN, 6-CH2Cl Polar, used in pharmaceutical intermediates
2-Chloro-6-methoxypyridine C6H6ClNO 2-Cl, 6-OCH3 Electron-withdrawing methoxy group reduces reactivity
2-(tert-Butyldimethylsilyl)-6-methylpyridine C13H23NSi 2-Si(t-Bu)(Me2), 6-CH3 Bulky silyl group enhances stability in cross-coupling reactions

Research Findings and Trends

  • Catalytic Applications: this compound-derived ligands show superior activity in vanadium-catalyzed oxidations compared to quinoline-based ligands, attributed to enhanced electron-donating capacity .
  • Trends in Modification : Silylation (e.g., tert-butyldimethylsilyl groups) is gaining traction to stabilize reactive intermediates in photoredox catalysis .

Biological Activity

2-(Chloromethyl)-6-methylpyridine is an organohalide compound characterized by a pyridine ring with a chloromethyl group at the 2-position and a methyl group at the 6-position. This unique structure imparts specific reactivity, making it valuable in various fields, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

The molecular formula of this compound is C₆H₇ClN. Its structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as hydroxide ions or amines.
  • Electrophilic Reactions : The pyridine ring can undergo electrophilic substitution reactions.
  • Formation of Reactive Intermediates : The chloromethyl cation formed during reactions can lead to diverse products.

Antiviral Properties

Research indicates that this compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly inhibitors for HIV-1 protease. This suggests its potential role in antiviral drug development due to its ability to interact with specific biological targets through its reactive functional groups .

Carcinogenicity Studies

A significant study conducted by the National Toxicology Program assessed the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride (a related compound) using Fischer 344 rats and B6C3F1 mice. The study administered varying dosages over an extended period (99 weeks) and monitored for tumor incidence and survival rates. While no significant associations were found between dosage and overall mortality, a dose-related increase in subcutaneous fibromas was observed in male rats . This raises concerns regarding the compound's safety profile and potential risks associated with exposure.

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. The chloromethyl group enhances electrophilicity, allowing it to react with nucleophiles in biological systems, potentially leading to modifications of proteins or nucleic acids. This reactivity is crucial for its role in drug synthesis and interaction with viral proteins .

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionBiological Activity
2-(Chloromethyl)pyridine Chloromethyl group at the 2-positionLess sterically hindered; potentially more reactive
3-(Chloromethyl)pyridine Chloromethyl group at the 3-positionVaries in reactivity compared to 2-position
4-Bromomethylpyridine Bromomethyl group instead of chloromethylDifferent halogen impacts chemical behavior

The presence of both chloromethyl and methyl groups in this compound contributes to its unique reactivity profile compared to other pyridine derivatives .

Case Studies and Research Findings

  • Synthesis and Application : Research has highlighted the compound's utility as an intermediate in synthesizing biologically active molecules, particularly those targeting viral infections and other diseases .
  • Toxicological Assessment : The carcinogenicity study indicated that while there was no significant increase in overall tumor incidence, specific tumors were noted, emphasizing the need for further research into its safety .
  • Mechanistic Insights : Studies on related compounds suggest that the mechanism involving nucleophilic attack on electrophilic centers plays a critical role in their biological effects, which may also apply to this compound .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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